Compound Description: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with the target compound, 1-(4-methylbenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine. The research paper focuses on its crystal structure, Hirshfeld surface analysis, and DFT calculations to understand its intermolecular interactions and electronic properties [].
Compound Description: This compound represents a series of pleuromutilin derivatives designed as inhibitors against Staphylococcus aureus. The "R" group represents diverse substituents introduced at the N-1 position of the pyrazole ring. These derivatives showed promising antibacterial activity, with some exhibiting efficacy against methicillin-resistant Staphylococcus aureus (MRSA) [].
Compound Description: Similar to the previous compound, this structure represents another series of pleuromutilin derivatives investigated for their antibacterial activity against Staphylococcus aureus, including MRSA [].
Compound Description: This compound, synthesized to enhance the cytotoxic activity of the pyrazolo[3,4-d]pyrimidine core, exhibited antiproliferative activity against breast, colon, and liver cancer cell lines [, ]. Additionally, it displayed potent inhibitory activity against specific growth factor receptors, including the fibroblast growth factor receptor (FGFR) [, ].
Compound Description: This compound, studied for its crystal structure and hydrogen-bonding patterns, provides insights into the intermolecular interactions of pyrazolo[3,4-d]pyrimidine derivatives [].
Compound Description: This series of compounds, synthesized through a multi-step process, was evaluated for their antibacterial and antifungal activities [].
Compound Description: This compound's crystal structure analysis, focusing on its π-stacking interactions and hydrogen bonds, provides insights into the solid-state packing of pyrazolo[3,4-d]pyrimidine derivatives [].
Compound Description: The research on this compound focuses on its crystal structure analysis, revealing the presence of π-stacking and offset π-stacking interactions, providing insights into the solid-state organization of pyrazolo[3,4-d]pyrimidine derivatives [].
Compound Description: This series of compounds, synthesized using thiourea and substituted pyrazolones, serves as a platform for exploring the reactivity of the pyrazolo[3,4-d]pyrimidine scaffold [].
10. 4-Substituted 1-[1-(2-hydroxyethoxy)methyl-1,2,3-triazol-(4 and 5)-ylmethyl]-1H-pyrazolo[3,4-d]pyrimidines []
Compound Description: This series of acyclic nucleosides, synthesized through a multi-step process, was evaluated for its inhibitory effects against HIV-1 and HIV-2 replication and anti-tumor activity. While they did not show significant antiviral or anti-tumor activity, one compound exhibited notable activity against Mycobacterium tuberculosis [].
11. 1-Methyl- and 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide []
Compound Description: This study explored the reactivity of N-oxides in the context of pyrazolo[3,4-d]pyrimidine derivatives, highlighting the diverse reactions and potential transformations possible with this class of compounds [].
Compound Description: This compound, synthesized through a multistep reaction, belongs to a series of fused pyrimidine derivatives investigated as potent tyrosine kinase and thymidylate synthase inhibitors [].
Compound Description: This compound belongs to a series of pyrimidine scaffolds designed and evaluated for their cytotoxic activity against cancer cell lines. This specific derivative exhibited potential anticancer activity against specific cell lines [].
Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, synthesized using a multi-step approach, incorporates a thieno[2,3-d]pyrimidine moiety [].
Compound Description: This compound, identified as a highly selective sigma-2 receptor ligand, demonstrated potent antinociceptive effects in vivo and exhibited a favorable pharmacological profile in rodent models [].
Compound Description: This compound, existing in different solvate forms, highlights the importance of solid-state characterization and the impact of solvates on the properties of pharmaceutical compounds [].
Compound Description: This compound, studied for its crystal structure, exemplifies how subtle structural variations can influence the presence or absence of intramolecular interactions, ultimately affecting the overall molecular conformation [].
Compound Description: Similar to the previous compound, this molecule's crystal structure analysis demonstrates the significance of subtle structural variations in dictating the presence or absence of specific intramolecular interactions, ultimately influencing the molecular conformation [].
Compound Description: This series of compounds, synthesized from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, were evaluated for their cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line. Some of these compounds exhibited potent to moderate growth inhibitory activity, highlighting their potential as anticancer agents [].
Compound Description: This series of ketones, derived from 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine through an aroylation reaction, highlights a specific chemical transformation possible with pyrazolo[3,4-d]pyrimidine derivatives [].
Compound Description: This series of ketones, synthesized from 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, represents another example of aroylation reactions possible with pyrazolo[3,4-d]pyrimidine derivatives [].
Compound Description: This complex compound, with its crystal structure analysis, provides insights into the coordination chemistry of pyrazolo[3,4-d]pyrimidine derivatives and their interactions with metal ions [].
Compound Description: This series of compounds, synthesized by reacting 5-amino-1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile with various reagents and monosaccharide aldoses, was tested for their antiviral activity against hepatitis B virus (HBV) and showed moderate to high activities [].
Compound Description: This compound serves as a versatile precursor for synthesizing various pyrazolo[3,4-d]pyrimidine derivatives, imidazo[1,2-b]pyrazoles, and other related heterocycles [].
Compound Description: This compound, part of a series of polyfunctionalized pyrazolo[3,4-b]pyridines, displayed significant cytotoxic activity against various human cancer cell lines, showing its potential as an anticancer agent [].
Compound Description: This compound, another member of the polyfunctionalized pyrazolo[3,4-b]pyridine series, showed promising cytotoxic activity against multiple human cancer cell lines [].
27. N1-Acyclic C4 and C6-Disubstituted Pyrazolo[3,4-D]Pyrimidine Nucleosides []
Compound Description: This series of compounds, synthesized with varying substituents at the N1, C4, and C6 positions, were evaluated for their activity against herpes simplex virus 1 and 2 replication [].
Compound Description: This compound, synthesized through a 1,3-dipolar cycloaddition reaction, represents a novel pyrazole derivative with a complex structure [].
Compound Description: This novel isoxazole derivative, synthesized via a 1,3-dipolar cycloaddition reaction, showcases the versatility of pyrazole units in constructing new heterocyclic systems [].
Compound Description: This compound was synthesized through a site-selective N-alkylation reaction of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, highlighting the importance of reaction conditions in controlling regioselectivity [].
Compound Description: This series of compounds, synthesized from 2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetohydrazide, were evaluated for their cyclooxygenase (COX) inhibition, anti-inflammatory activity, and ulcerogenic liability. Some compounds displayed potent COX-2 selectivity and anti-inflammatory effects with reduced ulcerogenic potential compared to celecoxib [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.